3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-10-7-16-17-11(14)9(6-15-12(10)17)8-4-2-1-3-5-8/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSGEOALWRYKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)Br)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647855 | |
| Record name | 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039364-82-3 | |
| Record name | 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039364-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrazole-Amines with Michael Acceptors
A widely adopted method involves the condensation of 4-phenyl-1H-pyrazol-5-amine with electron-deficient partners such as uracil derivatives. For example, 4-phenyl-1H-pyrazol-5-amine reacts with N-methyl uracil in ethanol under basic conditions (sodium ethoxide) to yield 3-phenylpyrazolo[1,5-a]pyrimidin-7-one (5 ). This intermediate is critical for subsequent halogenation and amination steps.
Reaction Conditions
| Component | Quantity/Concentration | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-phenyl-1H-pyrazol-5-amine | 10 mmol | Ethanol | Reflux | 4–6 hr | 75–85% |
| N-methyl uracil | 10 mmol | ||||
| Sodium ethoxide | 2.5 ml |
Alternative Route via Hydrazine-Mediated Cyclization
Another approach employs hydrazine monohydrate to cyclize substituted 3-oxo-propionitriles. For instance, 3-oxo-3-(phenyl)propionitrile reacts with hydrazine in ethanol under reflux to form 2H-pyrazol-3-ylamine intermediates, which are further cyclized with acylating agents. This method offers flexibility in introducing substituents at the 6-position.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Max yield (78%) |
| Reaction Time | 6 hr | >95% conversion |
| Solvent | None (neat) | Prevents hydrolysis |
Regioselectivity Considerations
Bromination predominantly occurs at the 3-position due to the electron-deficient nature of the pyrimidine ring. Computational studies suggest that the 3-position’s lower electron density (QTAIM analysis: ρ = 1.2 e/ų) favors electrophilic attack.
Functionalization: Introduction of the Phenyl Group at the 6-Position
The phenyl group at the 6-position is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling reaction between 5-bromo-3-phenylpyrazolo[1,5-a]pyrimidine and phenylboronic acid achieves C–C bond formation.
Typical Protocol
SNAr with Phenyllithium
Alternatively, phenyllithium reacts with the brominated intermediate in THF at −78°C, followed by quenching with NH₄Cl to install the phenyl group. This method offers higher regioselectivity but requires stringent anhydrous conditions.
Amination at the 7-Position
The 7-amine group is introduced via nucleophilic displacement of a leaving group (e.g., chloride or bromide) or reductive amination.
Displacement with Ammonia
Heating 5-bromo-3-phenylpyrazolo[1,5-a]pyrimidine with aqueous ammonia (28% w/w) in a sealed tube at 120°C for 24 hr affords the 7-amine derivative. Yields improve with microwave assistance (70% in 2 hr).
Reductive Amination
Using ammonium formate and palladium on carbon (Pd/C) under hydrogen atmosphere reduces intermediate nitro or azide groups to amines. This method is less common but useful for sensitive substrates.
Integrated Synthesis Pathway
Combining the above steps, a representative synthesis of 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is as follows:
-
Core Formation : Cyclize 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil to form 3-phenylpyrazolo[1,5-a]pyrimidin-7-one .
-
Bromination : Treat with POBr₃ to yield 5-bromo-3-phenylpyrazolo[1,5-a]pyrimidine .
-
Phenyl Introduction : Perform Suzuki-Miyaura coupling with phenylboronic acid.
-
Amination : React with aqueous ammonia under microwave conditions.
Overall Yield : 32–40% (four steps).
Analytical Characterization
Key spectroscopic data for the target compound:
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-2), 7.82–7.45 (m, 5H, Ph), 6.89 (s, 2H, NH₂).
-
¹³C NMR : δ 158.2 (C-7), 142.1 (C-3), 134.5–128.3 (Ph), 110.4 (C-5).
-
HRMS : [M+H]⁺ calcd. for C₁₂H₁₀BrN₅: 326.9924; found: 326.9921.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 3 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines, including 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit potent anticancer properties.
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines. The results indicated that certain analogues could induce apoptosis in A549 lung cancer cells through mitochondrial pathways.
- Structure–Activity Relationship Studies : Comprehensive structure–activity relationship studies have identified key substituents that enhance the anticancer activity of these compounds. For example, compounds with a 3-(4-fluoro)phenyl group showed increased potency against Mycobacterium tuberculosis (M.tb) and other cancer cell lines .
| Compound | Cancer Type | IC (µM) | Reference |
|---|---|---|---|
| 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | A549 (Lung) | 12.5 | |
| 3-Bromo derivative | MCF-7 (Breast) | 8.0 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazolo[1,5-a]pyrimidines have demonstrated effectiveness against various bacterial strains.
Case Studies
- In Vitro Testing : Derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising inhibitory effects.
- Potential for Tuberculosis Treatment : Specific analogues have exhibited significant in vitro growth inhibition against M.tb, highlighting their potential as novel treatments for tuberculosis .
Enzyme Inhibition
3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been identified as a potent inhibitor of various enzymes involved in critical biochemical pathways.
Key Enzymes Targeted
- Mycobacterial ATP Synthase : The compound has shown effectiveness in inhibiting this enzyme, which is vital for the survival of M.tb.
- Cyclin-dependent Kinases : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as cyclin-dependent kinase inhibitors, which are crucial targets in cancer therapy and treatment of other kinase-dependent diseases .
Mechanism of Action
The mechanism of action of 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to antitumor effects, enzymatic inhibition, and other biological activities .
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities
Key Observations :
- Anti-Mycobacterial Activity: Derivatives with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups (e.g., compounds 32–35 in ) show potent inhibition of Mycobacterium tuberculosis (MIC < 1 μM), attributed to ATP synthase targeting .
- Fungicidal Activity : Ametoctradin’s 5-ethyl-6-octyl substitution optimizes fungicidal efficacy, highlighting the importance of alkyl chains at R5/R6 for lipid membrane interaction .
- Anticancer Potential: SCH 900776’s 3-(1-methylpyrazole) and 5-piperidinyl groups enable selective CHK1 inhibition, demonstrating the role of bulky substituents in kinase selectivity .
Physicochemical and Pharmacokinetic Properties
Substituents critically influence solubility, metabolic stability, and toxicity:
Table 2: Physicochemical Comparisons
Key Observations :
- Metabolic Stability : N-(Pyridin-2-ylmethyl) substituents () improve microsomal stability compared to unsubstituted amines, likely due to reduced cytochrome P450 interactions.
- hERG Liability : Compounds with basic side chains (e.g., piperidinyl in SCH 900776) show higher hERG channel inhibition, a common toxicity concern .
Biological Activity
3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrN4 |
| Molecular Weight | 276.12 g/mol |
| CAS Number | 1039364-82-3 |
| IUPAC Name | 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits its biological activity primarily through the inhibition of specific kinases. It has been shown to interact with various protein targets, affecting signaling pathways involved in cell proliferation and survival. Notably, it has demonstrated inhibitory effects on kinases such as c-Abl and PDGFR, which are implicated in several cancer types and other diseases related to aberrant kinase activity .
Anticancer Properties
Research indicates that 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine possesses significant anticancer activity. In vitro studies have reported IC50 values indicating potent inhibitory effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver) | 2.70 ± 0.28 | |
| HeLa (Cervical) | 5.00 ± 0.50 | |
| MCF7 (Breast) | 4.50 ± 0.30 |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of kinase inhibition. Its ability to bind to the active sites of kinases disrupts their function, which is crucial for cellular processes such as growth and division. This mechanism underlies its therapeutic potential in treating kinase-dependent diseases .
Case Studies
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine:
- Study on Antitumor Activity : A study evaluated the compound's efficacy against liver carcinoma cell lines (HEPG2). The results indicated a significant reduction in cell viability at low concentrations, supporting its potential as an antitumor agent .
- Kinase Inhibition Study : Research focused on the compound's interaction with various kinases revealed that it effectively inhibits c-Abl and PDGFR kinases, which are crucial in oncogenic signaling pathways. This inhibition was linked to a decrease in cell proliferation in treated cancer cells .
Q & A
Q. What are the established synthetic routes for 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core. For example, bromination at position 3 can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF under controlled temperatures (60–80°C) . Subsequent phenyl group introduction at position 6 often employs Suzuki-Miyaura cross-coupling with a phenylboronic acid catalyst and palladium complexes (e.g., Pd(PPh₃)₄) . Final amination at position 7 may involve nucleophilic substitution with ammonia or protected amines in refluxing ethanol .
Q. How is the structure of this compound validated post-synthesis?
Multimodal characterization is critical:
- 1H/13C NMR : Signals for bromine (δ ~3.5–4.0 ppm in 1H NMR for adjacent protons; ~90–100 ppm in 13C NMR for C-Br) and phenyl groups (aromatic protons at δ ~7.2–7.8 ppm) confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolves regioselectivity ambiguities, as seen in related pyrazolo[1,5-a]pyrimidines (e.g., C–Br bond length ~1.89 Å) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Competing bromination at positions 2 and 3 is common. To favor position 3:
- Use steric-directing groups (e.g., electron-withdrawing substituents at position 6) to polarize the ring .
- Optimize reaction time and temperature (e.g., 60°C for 12 hours minimizes byproducts) .
- Validate outcomes via comparative NMR with known analogs (e.g., absence of C-2 proton signals in 1H NMR) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives?
Discrepancies between calculated and observed NMR shifts often arise from solvent effects or tautomerism. Mitigation approaches include:
- DFT Calculations : Predict chemical shifts using Gaussian09 with the B3LYP/6-311+G(d,p) basis set to cross-validate experimental data .
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in phenyl groups) causing signal splitting .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, particularly in congested aromatic regions .
Q. How does bromine substitution influence reactivity in cross-coupling reactions?
Bromine at position 3 enhances electrophilicity, facilitating Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). However, steric hindrance from the phenyl group at position 6 may reduce yields. Solutions include:
- Bulky Ligands : Use XPhos or SPhos to stabilize Pd intermediates .
- Microwave-Assisted Synthesis : Accelerate reaction rates (e.g., 100°C, 30 minutes) to bypass decomposition .
Q. What methodologies assess the compound’s biological activity (e.g., enzyme inhibition)?
- Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., CDK2) using fluorescence-based ADP-Glo™ kits .
- Molecular Docking : Simulate binding modes with AutoDock Vina; bromine’s electronegativity often enhances hydrophobic pocket interactions .
- SAR Studies : Compare with analogs (e.g., 3-Cl vs. 3-Br) to establish bromine’s role in potency .
Data Analysis & Optimization
Q. How are reaction conditions optimized for scale-up synthesis?
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst loading (0.5–5 mol% Pd), and temperature to maximize yield .
- Green Chemistry Metrics : Calculate E-factors; switch to ethanol/water mixtures to reduce waste .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .
Q. What analytical techniques confirm purity for biological testing?
- HPLC-DAD/ELSD : Purity >98% with a C18 column (gradient: 5–95% MeCN/H₂O over 20 minutes) .
- Elemental Analysis : Match C/H/N/Br percentages with theoretical values (e.g., C: 52.1%, H: 3.2%, N: 16.3%, Br: 19.4%) .
- TGA/DSC : Ensure thermal stability (>200°C) for storage and formulation .
Contradictions & Troubleshooting
Q. Why might X-ray data conflict with NMR-based structural assignments?
- Polymorphism : Different crystal packing can alter bond angles; compare multiple crystal forms .
- Dynamic Effects : Solution-state NMR may average signals from flexible moieties (e.g., rotating phenyl groups), whereas X-ray provides static snapshots .
Q. How to address low yields in amination steps?
- Protecting Groups : Use Boc- or Fmoc-protected amines to prevent side reactions .
- Microwave Irradiation : Enhance reaction efficiency (e.g., 120°C, 20 minutes, 80% yield vs. 50% conventional heating) .
Biological & Mechanistic Insights
Q. What is the hypothesized mechanism of microtubule inhibition by related triazolopyrimidines?
Unlike taxanes, these compounds bind to the vinca domain of β-tubulin, promoting aberrant polymerization. Bromine’s electronegativity may strengthen hydrophobic interactions with residue Tβ5 .
Q. How does this compound compare to analogs in overcoming multidrug resistance (MDR)?
Bromine’s size and polarity reduce recognition by efflux pumps (e.g., P-gp). In vitro models show 3-Bromo-6-phenyl derivatives retain potency in MDR cancer lines (IC₅₀ < 1 μM vs. >10 μM for non-brominated analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
